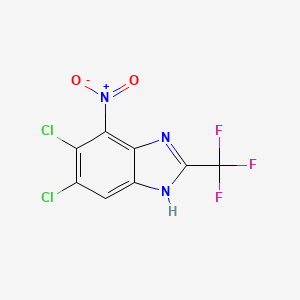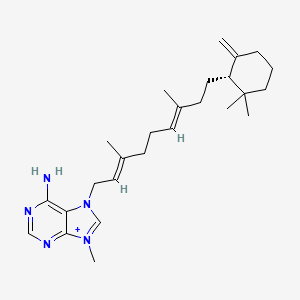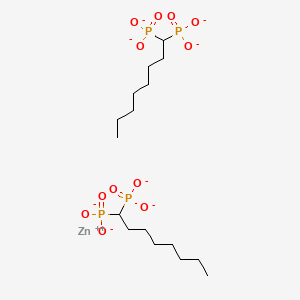
p-Hydroxy-Bz-Ala-Phe-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Hydroxy-Bz-Ala-Phe-OH is a synthetic peptide compound composed of p-hydroxybenzyl, alanine, and phenylalanine residues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxy-Bz-Ala-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Addition of Subsequent Amino Acids: Each subsequent amino acid, protected at the N-terminus and side chains, is coupled to the growing peptide chain.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
p-Hydroxy-Bz-Ala-Phe-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the p-hydroxybenzyl moiety can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The aromatic ring of the p-hydroxybenzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
p-Hydroxy-Bz-Ala-Phe-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: Researchers use it to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a standard in analytical techniques.
作用機序
The mechanism of action of p-Hydroxy-Bz-Ala-Phe-OH involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The p-hydroxybenzyl group plays a crucial role in these interactions, often forming hydrogen bonds and hydrophobic interactions with the target molecules.
類似化合物との比較
Similar Compounds
p-Hydroxybenzylalanine: Similar in structure but lacks the phenylalanine residue.
p-Hydroxyphenylalanine: Contains the p-hydroxybenzyl and phenylalanine moieties but lacks the alanine residue.
Uniqueness
p-Hydroxy-Bz-Ala-Phe-OH is unique due to its specific combination of p-hydroxybenzyl, alanine, and phenylalanine residues. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C19H20N2O5 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[(4-hydroxybenzoyl)amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H20N2O5/c1-12(20-18(24)14-7-9-15(22)10-8-14)17(23)21-16(19(25)26)11-13-5-3-2-4-6-13/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1 |
InChIキー |
YFRDJBIRQUPNRA-LRDDRELGSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)O |
正規SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


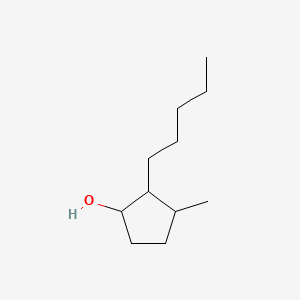

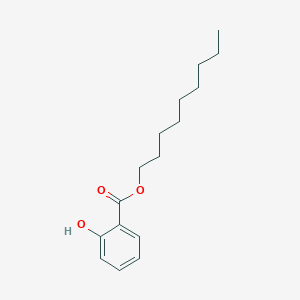
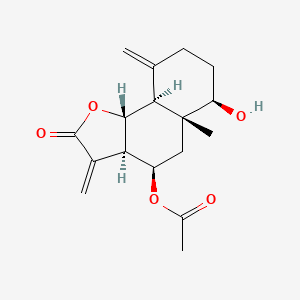
![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)
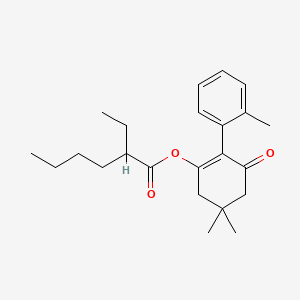
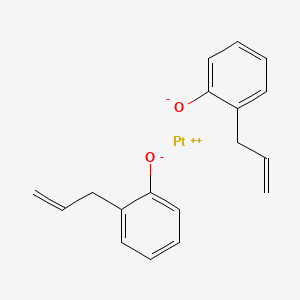

![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)
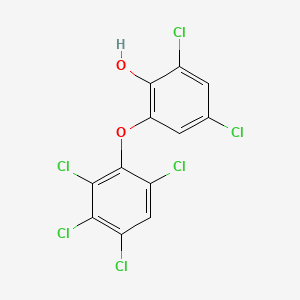
![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)
